molecular formula C13H13N3O2S2 B5166408 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenacylacetamide

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenacylacetamide

Cat. No.: B5166408
M. Wt: 307.4 g/mol
InChI Key: JIKGLSQLDRZGCV-UHFFFAOYSA-N
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Description

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenacylacetamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

The synthesis of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenacylacetamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with phenacyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetonitrile or ethanol under reflux conditions . The product is then purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Comparison with Similar Compounds

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenacylacetamide can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity compared to other thiadiazole derivatives .

Properties

IUPAC Name

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenacylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S2/c1-9-15-16-13(20-9)19-8-12(18)14-7-11(17)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKGLSQLDRZGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NCC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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